molecular formula C14H16BrNO2 B1592052 tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate CAS No. 442910-45-4

tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate

Cat. No. B1592052
M. Wt: 310.19 g/mol
InChI Key: YVGLGHAMSGVDOZ-UHFFFAOYSA-N
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Description

“tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate” likely belongs to the class of organic compounds known as indoles, which are aromatic structures containing a benzene ring fused to a pyrrole ring . The “tert-Butyl” part refers to a substituent with the formula -C(CH3)3, and “bromomethyl” indicates a -CH2Br group. The “carboxylate” suggests the presence of a -COO- group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions, where a bromomethyl group (-CH2Br) could be introduced into the molecule .

Scientific Research Applications

  • Synthesis of Block Copolymers
    • Field : Polymer Chemistry
    • Application : The compound is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
    • Method : The process involves the use of a RAFT-macro agent, which is obtained using 4-bromomethyl benzoyl chloride and N-bromosuccinimide. The reaction parameters such as concentration and time were evaluated .
    • Results : The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
    • Field : Organic Chemistry
    • Application : tert-Butyl bromide, a compound with a similar structure, is used to introduce tert-butyl groups .
    • Method : The tert-butylation of cyclopentadiene is an illustrative example .
    • Results : The reaction results in di-tert-butylcyclopentadiene .
  • Synthesis of Substituted t-butyl Acetates

    • Field : Organic Chemistry
    • Application : tert-Butyl bromoacetate is used as a building block for substituted t-butyl acetates .
    • Method : The specific methods of application or experimental procedures would depend on the specific reaction .
    • Results : The outcome is the formation of substituted t-butyl acetates .
  • Synthesis of Model N-Substituted Oligoglycines

    • Field : Biochemistry
    • Application : tert-Butyl bromoacetate is used as a building block during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .
    • Method : The specific methods of application or experimental procedures would depend on the specific reaction .
    • Results : The outcome is the formation of model N-substituted oligoglycines .
  • Synthesis of Dihydropyranyl Prelinker

    • Field : Organic Chemistry
    • Application : tert-Butyl bromoacetate is used in the synthesis of a dihydropyranyl prelinker, which is useful in polymer-assisted deprotection of oligosaccharides .
    • Method : The specific methods of application or experimental procedures would depend on the specific reaction .
    • Results : The outcome is the formation of a dihydropyranyl prelinker .
    • Field : Organic Chemistry
    • Application : tert-Butyl bromide, a compound with a similar structure, is used to introduce tert-butyl groups .
    • Method : The tert-butylation of cyclopentadiene is an illustrative example .
    • Results : The reaction results in di-tert-butylcyclopentadiene .

Safety And Hazards

While specific safety data for “tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate” is not available, compounds with bromomethyl groups can be harmful if swallowed and may cause respiratory irritation . Always handle such compounds with appropriate safety measures.

properties

IUPAC Name

tert-butyl 7-(bromomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-11(9-15)12(10)16/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGLGHAMSGVDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619231
Record name tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate

CAS RN

442910-45-4
Record name tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

200 mg (865 μmol) of the compound from Example 5A were introduced into 10 ml of tetrachloromethane, 169 mg (951 μmol) of N-bromosuccinimide were added, and the mixture was heated under reflux while irradiating with a sun lamp for 4 h. The residue after concentration was purified by flash chromatography (mobile phase: cyclohexane/ethyl acetate gradient) to result in 168 mg (63% of theory) of the title compound.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
169 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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